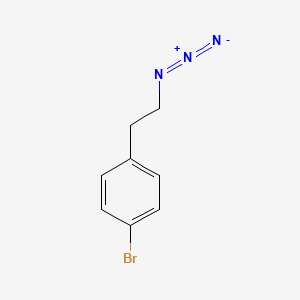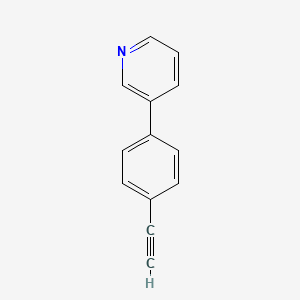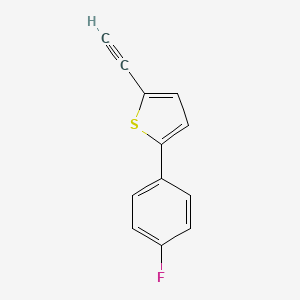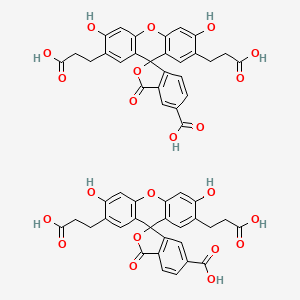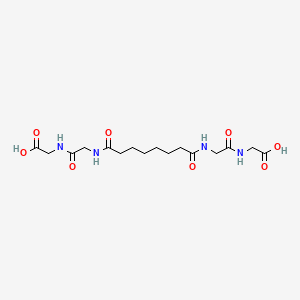
2-(4-Ethynylphenyl)pyridine
Vue d'ensemble
Description
2-(4-Ethynylphenyl)pyridine is an organic compound with the molecular formula C13H9N It consists of a pyridine ring substituted with a 4-ethynylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)pyridine typically involves coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of 4-bromopyridine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Ethynylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Substitution: Typical electrophiles and catalysts used in substitution reactions include halogens and Lewis acids.
Major Products:
Oxidation: Pyridine N-oxides.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-Ethynylphenyl)pyridine has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and other materials with unique electronic properties.
Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules and potential pharmaceuticals.
Chemical Sensors: It is used in the development of fluorescent chemosensors for detecting metal ions.
Mécanisme D'action
The exact mechanism of action of 2-(4-Ethynylphenyl)pyridine in various applications depends on its interaction with specific molecular targets. For instance, in chemical sensors, the compound interacts with metal ions through coordination bonds, leading to changes in its electronic properties and fluorescence. Further research is needed to fully elucidate the mechanisms involved in its biological activities.
Comparaison Avec Des Composés Similaires
- 2-(4-Bromophenyl)pyridine
- 2-(4-Iodophenyl)pyridine
- 2-(4-Fluorophenyl)pyridine
Comparison: 2-(4-Ethynylphenyl)pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and sensors .
Propriétés
IUPAC Name |
2-(4-ethynylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCIJCCTSYYNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
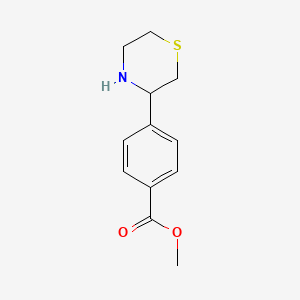
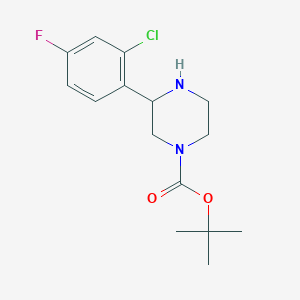


![tert-butyl (1S,2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8050650.png)
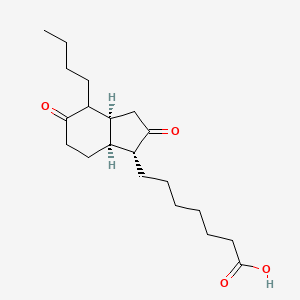
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B8050662.png)
![2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B8050684.png)
